4,5-Dibromo-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-1,3-dioxolan-2-one is a chemical compound with the molecular formula C₃H₂Br₂O₃ and a molecular weight of 245.85 g/mol It is a derivative of 1,3-dioxolan-2-one, characterized by the presence of two bromine atoms at the 4 and 5 positions of the dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-1,3-dioxolan-2-one typically involves the bromination of 1,3-dioxolan-2-one. One common method is the reaction of ethylene carbonate with bromine in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the selective bromination at the 4 and 5 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dibromo-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 4,5-dihydroxy-1,3-dioxolan-2-one.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Reduction Reactions: Often use reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution Reactions: Yield substituted dioxolane derivatives.
Reduction Reactions: Produce 4,5-dihydroxy-1,3-dioxolan-2-one.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 4,5-dibromo-1,3-dioxolan-2-one involves its interaction with various molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to participate in substitution and reduction reactions. The compound’s effects are mediated through its ability to form stable intermediates and products during these reactions .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolan-2-one: The parent compound without bromine substitution.
4,5-Dimethyl-1,3-dioxolan-2-one: A similar compound with methyl groups instead of bromine atoms.
4,5-Difluoro-1,3-dioxolan-2-one: A fluorinated analog.
Uniqueness: 4,5-Dibromo-1,3-dioxolan-2-one is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. The bromine atoms enhance its ability to undergo substitution and reduction reactions, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
30413-33-3 |
---|---|
Molekularformel |
C3H2Br2O3 |
Molekulargewicht |
245.85 g/mol |
IUPAC-Name |
4,5-dibromo-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2Br2O3/c4-1-2(5)8-3(6)7-1/h1-2H |
InChI-Schlüssel |
RKDNQLPSWHNCFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(OC(=O)O1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.